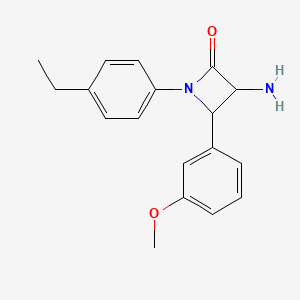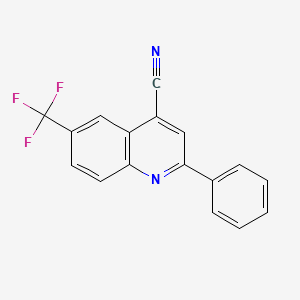
Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((terc-Butóximetil)(metil)amino)piperidin-1-il)-2-metoxipirimidina es un compuesto químico con la fórmula molecular C16H26N4O3. Es un derivado de piperidina y pirimidina, que presenta un grupo carbamato terc-butilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4-((terc-Butóximetil)(metil)amino)piperidin-1-il)-2-metoxipirimidina generalmente implica múltiples pasosEl paso final implica la formación del grupo carbamato utilizando cloroformiato de terc-butilo en condiciones básicas .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. El proceso involucra el uso de reactores automatizados y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
(4-((terc-Butóximetil)(metil)amino)piperidin-1-il)-2-metoxipirimidina se somete a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica son posibles, especialmente en el anillo de pirimidina.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Nucleófilos como aminas, tioles.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina .
Aplicaciones Científicas De Investigación
(4-((terc-Butóximetil)(metil)amino)piperidin-1-il)-2-metoxipirimidina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluida la de ser un precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (4-((terc-Butóximetil)(metil)amino)piperidin-1-il)-2-metoxipirimidina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías y objetivos exactos dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
- (4-((terc-Butóximetil)(metil)amino)piperidin-1-il)-6-metoxipirimidina
- (4-((terc-Butóximetil)(metil)amino)piperidin-1-il)-6-etoxipirimidina
- (terc-Butóximetil)(metil)(piperidin-4-il)carbamato
Singularidad
(4-((terc-Butóximetil)(metil)amino)piperidin-1-il)-2-metoxipirimidina es único debido a su patrón de sustitución específico en el anillo de pirimidina y la presencia del grupo carbamato terc-butilo. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C16H26N4O3 |
|---|---|
Peso molecular |
322.40 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(2-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)19(4)12-7-10-20(11-8-12)13-6-9-17-14(18-13)22-5/h6,9,12H,7-8,10-11H2,1-5H3 |
Clave InChI |
FDLRLJPHVHYIBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC(=NC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




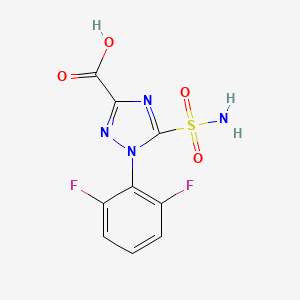

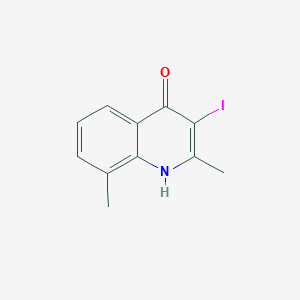

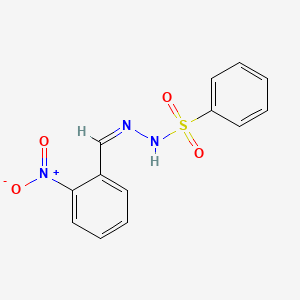
![[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)

![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)
